2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid
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Overview
Description
2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid is a complex organic compound that features a combination of amino acids and purine derivatives. This compound is notable for its intricate structure, which includes multiple functional groups such as amino, hydroxyl, and trifluoroacetic acid groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid involves multiple steps, starting with the preparation of the purine derivative. The purine derivative is then coupled with an amino acid derivative under specific reaction conditions, including the use of protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The trifluoroacetic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the amino groups can yield primary amines .
Scientific Research Applications
2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme-substrate interactions and protein folding.
Medicine: As a potential therapeutic agent for various diseases due to its unique chemical properties.
Industry: In the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminopurine: A purine analog used in nucleic acid research.
Valine: An amino acid with a similar structure but different functional groups.
S-Adenosylhomocysteine: A compound with a similar purine base but different side chains.
Uniqueness
2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid is unique due to its combination of purine and amino acid derivatives, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H33F3N8O7 |
---|---|
Molecular Weight |
566.5 g/mol |
IUPAC Name |
2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H32N8O5.C2HF3O2/c1-25(2)5-3-6-26(7-4-11(20)19(30)31)8-12-14(28)15(29)18(32-12)27-10-24-13-16(21)22-9-23-17(13)27;3-2(4,5)1(6)7/h9-12,14-15,18,28-29H,3-8,20H2,1-2H3,(H,30,31)(H2,21,22,23);(H,6,7) |
InChI Key |
FZPZIBBKUWOBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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